molecular formula C19H26N2O6 B14784421 (2R,5R)-1-[(benzyloxy)carbonyl]-4-[(tert-butoxy)carbonyl]-5-methylpiperazine-2-carboxylic acid

(2R,5R)-1-[(benzyloxy)carbonyl]-4-[(tert-butoxy)carbonyl]-5-methylpiperazine-2-carboxylic acid

Cat. No.: B14784421
M. Wt: 378.4 g/mol
InChI Key: JHIMTSADMKOTNY-UHFFFAOYSA-N
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Description

(2R,5R)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid: is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of multiple functional groups, including a benzyloxycarbonyl group, a tert-butoxycarbonyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,5R)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the Piperazine Nitrogen: The piperazine nitrogen is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Introduction of the tert-Butoxycarbonyl (Boc) Group: The tert-butoxycarbonyl group is introduced to the piperazine ring to protect the secondary amine.

    Methylation: The piperazine ring is methylated at the 5-position using a suitable methylating agent.

    Carboxylation: The carboxylic acid group is introduced at the 2-position of the piperazine ring through carboxylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protective groups or functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Acidic or basic conditions, depending on the desired substitution.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new catalysts and reagents.

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its pharmacological properties and potential as a drug candidate.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of (2R,5R)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid is primarily determined by its interactions with molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The benzyloxycarbonyl and tert-butoxycarbonyl groups can influence the compound’s binding affinity and specificity for its targets. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating its activity.

Comparison with Similar Compounds

    (2R,5R)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)-5-ethylpiperazine-2-carboxylic acid: Similar structure with an ethyl group instead of a methyl group.

    (2R,5R)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)-5-phenylpiperazine-2-carboxylic acid: Similar structure with a phenyl group instead of a methyl group.

Uniqueness:

  • The presence of both benzyloxycarbonyl and tert-butoxycarbonyl groups provides unique steric and electronic properties.
  • The specific arrangement of functional groups contributes to its distinct reactivity and potential applications.

Properties

IUPAC Name

5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6/c1-13-10-21(17(24)26-12-14-8-6-5-7-9-14)15(16(22)23)11-20(13)18(25)27-19(2,3)4/h5-9,13,15H,10-12H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIMTSADMKOTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(=O)OC(C)(C)C)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(C(CN1C(=O)OC(C)(C)C)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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